![molecular formula C12H24N2O6 B7452314 3-[2-(Diethylamino)ethylamino]butanoic acid;oxalic acid](/img/structure/B7452314.png)
3-[2-(Diethylamino)ethylamino]butanoic acid;oxalic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[2-(Diethylamino)ethylamino]butanoic acid, also known as DEAEBA, is a chemical compound that belongs to the class of amino acids. It is a synthetic compound that is widely used in scientific research for its various applications. DEAEBA is a derivative of GABA (gamma-aminobutyric acid) and is known to have potential therapeutic effects.
Scientific Research Applications
3-[2-(Diethylamino)ethylamino]butanoic acid;oxalic acid has various scientific research applications. It is commonly used as a reagent in the synthesis of other compounds. It is also used in the study of the structure and function of GABA receptors. 3-[2-(Diethylamino)ethylamino]butanoic acid;oxalic acid has been shown to have potential therapeutic effects on various neurological disorders, such as epilepsy, anxiety, and depression.
Mechanism of Action
3-[2-(Diethylamino)ethylamino]butanoic acid;oxalic acid is known to act as a GABA receptor agonist. It binds to the GABA receptor and enhances the activity of GABA, which is an inhibitory neurotransmitter. This results in the inhibition of neuronal activity, leading to a calming effect. 3-[2-(Diethylamino)ethylamino]butanoic acid;oxalic acid also increases the release of dopamine, which is a neurotransmitter that plays a role in reward and pleasure.
Biochemical and Physiological Effects:
3-[2-(Diethylamino)ethylamino]butanoic acid;oxalic acid has various biochemical and physiological effects. It has been shown to have anxiolytic and anticonvulsant effects in animal models. 3-[2-(Diethylamino)ethylamino]butanoic acid;oxalic acid also has neuroprotective effects and has been shown to prevent neuronal damage caused by oxidative stress. Additionally, 3-[2-(Diethylamino)ethylamino]butanoic acid;oxalic acid has been shown to improve cognitive function in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
3-[2-(Diethylamino)ethylamino]butanoic acid;oxalic acid has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. 3-[2-(Diethylamino)ethylamino]butanoic acid;oxalic acid is also relatively inexpensive compared to other compounds used in scientific research. However, 3-[2-(Diethylamino)ethylamino]butanoic acid;oxalic acid has some limitations. It has poor solubility in water, which can make it difficult to administer in certain experiments. 3-[2-(Diethylamino)ethylamino]butanoic acid;oxalic acid also has a short half-life, which can limit its effectiveness in some experiments.
Future Directions
There are several future directions for research on 3-[2-(Diethylamino)ethylamino]butanoic acid;oxalic acid. One potential direction is the development of 3-[2-(Diethylamino)ethylamino]butanoic acid;oxalic acid derivatives with improved solubility and pharmacokinetic properties. Another direction is the investigation of the potential therapeutic effects of 3-[2-(Diethylamino)ethylamino]butanoic acid;oxalic acid on other neurological disorders, such as Parkinson's disease and schizophrenia. Furthermore, the mechanism of action of 3-[2-(Diethylamino)ethylamino]butanoic acid;oxalic acid on GABA receptors is not fully understood, and further research is needed to elucidate this mechanism.
Synthesis Methods
3-[2-(Diethylamino)ethylamino]butanoic acid;oxalic acid is synthesized by reacting diethylaminoethylamine with butyryl chloride. The reaction takes place in the presence of a base, such as sodium hydroxide, and an organic solvent, such as dichloromethane. The reaction yields 3-[2-(Diethylamino)ethylamino]butanoic acid;oxalic acid as a white crystalline solid with a melting point of 116-119°C.
properties
IUPAC Name |
3-[2-(diethylamino)ethylamino]butanoic acid;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2O2.C2H2O4/c1-4-12(5-2)7-6-11-9(3)8-10(13)14;3-1(4)2(5)6/h9,11H,4-8H2,1-3H3,(H,13,14);(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQOQNKLXUCTPSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCNC(C)CC(=O)O.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-[(Z)-2-cyano-2-pyridin-2-ylethenyl]phenyl]acetamide;hydrochloride](/img/structure/B7452234.png)



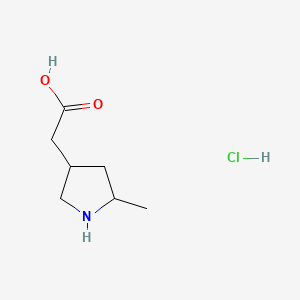

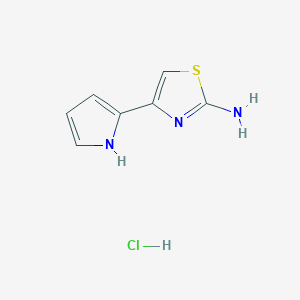
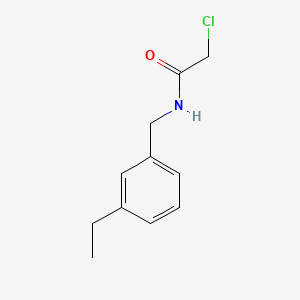
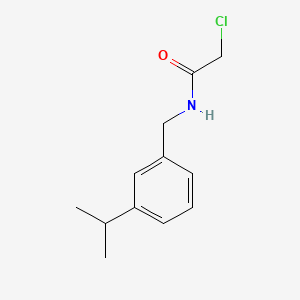
![(E)-3-[5-chloro-3-methyl-1-[3-(trifluoromethyl)phenyl]pyrazol-4-yl]-2-cyano-N-quinolin-5-ylprop-2-enamide;hydrochloride](/img/structure/B7452295.png)
![(E)-3-[4-[(2-chlorophenyl)methoxy]-3-methoxyphenyl]-2-cyano-N-quinolin-5-ylprop-2-enamide;hydrochloride](/img/structure/B7452297.png)
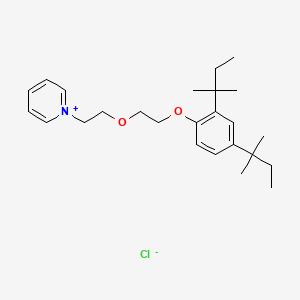
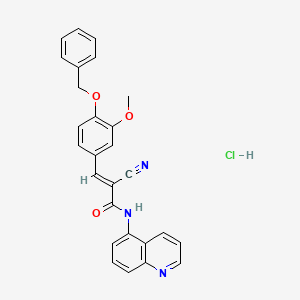
![2-[(2,6-Dimethylpiperidin-1-yl)methyl]imidazo[1,2-a]pyrimidine;hydrobromide](/img/structure/B7452318.png)